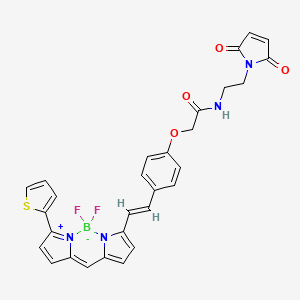

BDP 630/650 maleimide

Vue d'ensemble

Description

BDP 630/650 maleimide is a far red emitting borondipyrromethene based fluorophore for the Cyanine5 channel . It is particularly useful for fluorescence lifetime related measurements . The reactive maleimide moiety allows the dye to attach to thiol groups in biomolecules, especially proteins and peptides .

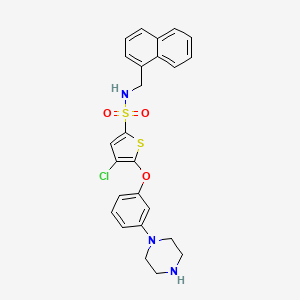

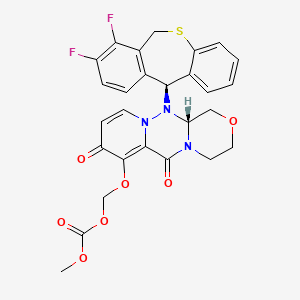

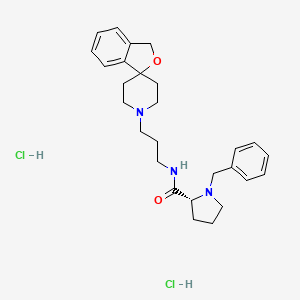

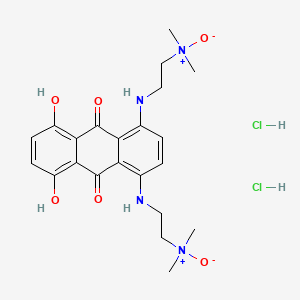

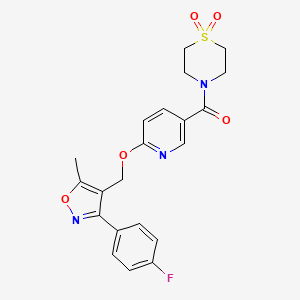

Molecular Structure Analysis

The molecular formula of BDP 630/650 maleimide is C29H23N4BF2O4S . The exact mass is 572.15 and the molecular weight is 572.39 .Chemical Reactions Analysis

The reactive maleimide group in BDP 630/650 maleimide can react with thiol groups to form thioester bonds . This reaction is typically used for fluorescence lifetime related measurements .Physical And Chemical Properties Analysis

BDP 630/650 maleimide appears as a dark colored solid . It has good solubility in DMF and DMSO . The excitation/absorption maximum is at 628 nm, and the emission maximum is at 642 nm . The fluorescence quantum yield is 0.91 .Applications De Recherche Scientifique

1. Use in Polymer Synthesis

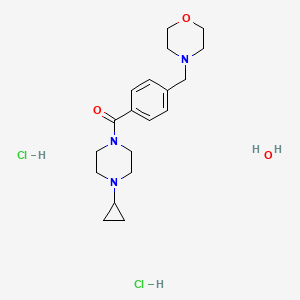

BDP 630/650 Maleimide plays a significant role in polymer chemistry, especially in synthesizing high-performance polymers. The use of maleimides, including BDP 630/650 Maleimide, is emphasized for their contributions in creating thermosets with high temperature stability and in click chemistry reactions (Dolci et al., 2016).

2. Application in Bioconjugation

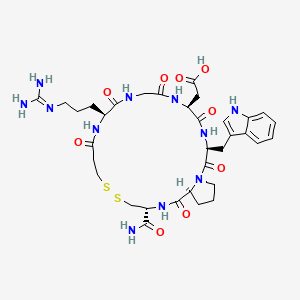

The maleimide group, integral to BDP 630/650 Maleimide, is widely used for the site-selective modification of proteins. Its ability to react with biothiols makes it an ideal choice for bioconjugation, which has applications in developing immunotoxins and antibody-drug conjugates used in cancer therapies (Renault et al., 2018).

3. In Drug Delivery Systems

BDP 630/650 Maleimide is utilized in advanced drug delivery systems. Its stable and reactive nature allows for efficient conjugation with thiol groups, enhancing drug delivery efficiency in both in vitro and in vivo settings. This modification has been shown to improve the physical characteristics of liposomes used in drug delivery without increasing cytotoxicity (Li & Takeoka, 2013).

4. In Fluorescence Detection

The compound's application extends to the field of fluorescence detection. BDP 630/650 Maleimide-based probes have been developed for selective biological fluorescence detection, particularly in diagnosing and treating medical conditions. These probes show significant promise in enhancing the precision of diagnostic techniques (Yudhistira et al., 2017).

5. In High-Temperature Resins

BDP 630/650 Maleimide is instrumental in the development of high-temperature resins. Its role in the curing process of these resins is crucial, leading to materials with enhanced properties suitable for various industrial applications (Phelan & Sung, 1997).

Mécanisme D'action

Safety and Hazards

Orientations Futures

BDP 630/650 maleimide is a promising tool for fluorescence lifetime related measurements due to its relatively long lifetime of the excited state . Its ability to bind to thiol groups in biomolecules opens up possibilities for its use in various research and development applications .

Relevant Papers One relevant paper is “De Novo Development of Mitochondria-Targeted Molecular Probes Targeting Pink1” by Ben-Uliel, S.F.; Zoabi, F.H.; Slavin, M.; Sibony-Benyamini, H.; Kalisman, N.; Qvit, N., published in the International Journal of Molecular Sciences in 2022 . The paper might provide more insights into the applications of BDP 630/650 maleimide.

Propriétés

IUPAC Name |

2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H23BF2N4O4S/c31-30(32)35-21(7-8-22(35)18-23-9-12-25(36(23)30)26-2-1-17-41-26)6-3-20-4-10-24(11-5-20)40-19-27(37)33-15-16-34-28(38)13-14-29(34)39/h1-14,17-18H,15-16,19H2,(H,33,37)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIIPOTZFMFCQX-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCCN4C(=O)C=CC4=O)C=C5[N+]1=C(C=C5)C6=CC=CS6)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)NCCN4C(=O)C=CC4=O)C=C5[N+]1=C(C=C5)C6=CC=CS6)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23BF2N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BDP 630/650 maleimide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-17-[(2R)-4-hydroxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B605914.png)

![Benzamide, N-cyclopropyl-4-[6-(2,3-difluoro-4-methoxyphenoxy)-8-[(3,3,3-trifluoropropyl)amino]imidazo[1,2-b]pyridazin-3-yl]-2-methyl-](/img/structure/B605921.png)